molecular formula C5H8O3 B3278102 (Z)-3-methoxy-2-methylprop-2-enoic acid CAS No. 67107-76-0

(Z)-3-methoxy-2-methylprop-2-enoic acid

Cat. No.: B3278102
CAS No.: 67107-76-0
M. Wt: 116.11 g/mol
InChI Key: JQEBZBUGQPSANC-ARJAWSKDSA-N
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Description

(Z)-3-Methoxy-2-methylprop-2-enoic acid is an α,β-unsaturated carboxylic acid characterized by a methoxy (-OCH₃) group at the C3 position and a methyl (-CH₃) substituent at the C2 position of the prop-2-enoic acid backbone. The Z-configuration denotes that the methoxy and methyl groups are on the same side of the double bond. Its stereochemistry and functional groups influence its reactivity, solubility, and intermolecular interactions, particularly hydrogen bonding and crystal packing .

Properties

IUPAC Name

(Z)-3-methoxy-2-methylprop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O3/c1-4(3-8-2)5(6)7/h3H,1-2H3,(H,6,7)/b4-3-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQEBZBUGQPSANC-ARJAWSKDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=COC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C/OC)/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-3-methoxy-2-methylprop-2-enoic acid typically involves the esterification of methoxyacetic acid followed by a series of reactions to introduce the methyl group and achieve the desired (Z)-configuration. One common method involves the use of methoxyacetic acid and methyl iodide in the presence of a base such as potassium carbonate. The reaction proceeds through nucleophilic substitution, followed by deprotonation and isomerization to yield the (Z)-isomer.

Industrial Production Methods: On an industrial scale, the production of this compound may involve catalytic processes to enhance yield and selectivity. Catalysts such as palladium or platinum complexes can be employed to facilitate the isomerization and ensure the production of the (Z)-isomer with high purity. The reaction conditions are optimized to achieve efficient conversion rates and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: (Z)-3-Methoxy-2-methylprop-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as halides or amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Methyl iodide in the presence of a base like potassium carbonate.

Major Products Formed:

    Oxidation: Aldehydes or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Derivatives with substituted functional groups.

Scientific Research Applications

(Z)-3-Methoxy-2-methylprop-2-enoic acid finds applications in various scientific research fields:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (Z)-3-methoxy-2-methylprop-2-enoic acid involves its interaction with specific molecular targets and pathways. The methoxy group and the (Z)-configuration play crucial roles in determining the compound’s reactivity and binding affinity. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Compound A: (Z)-3-(4-Methoxyphenyl)-2-sulfanylprop-2-enoic acid (CAS 93515-30-1)

  • Structure : Features a 4-methoxyphenyl group at C3 and a sulfanyl (-SH) group at C2.
  • Key Differences :
    • The phenyl ring introduces aromaticity, enhancing π-π stacking interactions in crystalline phases.
    • The sulfanyl group increases acidity (lower pKa) compared to the methyl group in the target compound due to the electron-withdrawing nature of -SH.
    • Reduced solubility in polar solvents compared to the target compound, attributed to the hydrophobic phenyl moiety.

Compound B: (Z)-2-Cyano-3-(4-methoxyphenyl)prop-2-enoic acid (CAS 20863-88-1)

  • Structure: Contains a cyano (-CN) group at C2 and a 4-methoxyphenyl group at C3.
  • Key Differences: The electron-withdrawing cyano group significantly lowers the pKa of the carboxylic acid, enhancing its acidity. Higher melting point compared to the target compound due to stronger dipole-dipole interactions from the -CN group.

Data Table: Comparative Properties

Property This compound Compound A Compound B
Molecular Weight (g/mol) ~130.1 (estimated) 212.3 203.2
Substituents -OCH₃ (C3), -CH₃ (C2) -OCH₃Ph (C3), -SH (C2) -OCH₃Ph (C3), -CN (C2)
Solubility in Water Moderate (polar groups) Low (hydrophobic phenyl) Low (cyano group polarity)
Melting Point ~100–110°C (predicted) Not reported >150°C (reported)
Acidity (pKa) ~3.5–4.0 (estimated) ~2.8–3.2 (sulfanyl effect) ~1.9–2.3 (cyano effect)
Applications Synthetic intermediate Antioxidant studies Enzyme inhibitor scaffolds

Research Findings and Functional Insights

  • Hydrogen Bonding : The methoxy group in the target compound participates in weaker C-H···O interactions compared to the stronger S-H···O or O-H···N hydrogen bonds observed in Compounds A and B .
  • Reactivity: The methyl group in the target compound stabilizes the α,β-unsaturated system through hyperconjugation, reducing electrophilicity at the β-carbon compared to the electron-deficient cyano group in Compound B.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Z)-3-methoxy-2-methylprop-2-enoic acid
Reactant of Route 2
(Z)-3-methoxy-2-methylprop-2-enoic acid

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